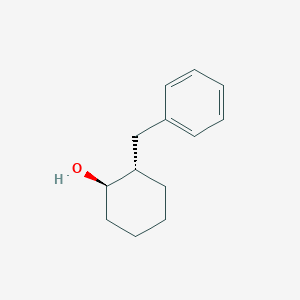

(1R,2S)-2-benzylcyclohexan-1-ol

Beschreibung

(1R,2S)-2-Benzylcyclohexan-1-ol is a chiral cyclohexanol derivative featuring a benzyl substituent at the C2 position. The benzyl group enhances lipophilicity, while the cyclohexanol backbone contributes to conformational rigidity.

Eigenschaften

Molekularformel |

C13H18O |

|---|---|

Molekulargewicht |

190.28 g/mol |

IUPAC-Name |

(1R,2S)-2-benzylcyclohexan-1-ol |

InChI |

InChI=1S/C13H18O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13+/m0/s1 |

InChI-Schlüssel |

OXELMKYUIJQOJR-QWHCGFSZSA-N |

Isomerische SMILES |

C1CC[C@H]([C@@H](C1)CC2=CC=CC=C2)O |

Kanonische SMILES |

C1CCC(C(C1)CC2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Aldol Condensation of Cyclohexanone and Benzaldehyde

The foundational step involves base-catalyzed aldol condensation between cyclohexanone and benzaldehyde to form α,β-unsaturated ketones (enones). Under basic conditions (e.g., n-PrNH₂ in PBS buffer), cyclohexanone undergoes deprotonation at the α-carbon, forming an enolate that attacks the carbonyl carbon of benzaldehyde. This yields (E)-2-benzylidenecyclohexanone as the major product, with reported yields exceeding 90%. The reaction avoids competitive O-alkylation and over-alkylation issues associated with traditional SN2 approaches.

Key Reaction Parameters:

Sequential Hydrogenation and Hydride Reduction

The enone intermediate undergoes two reduction steps:

-

Hydrogenation of the α,β-unsaturated bond : Pd/C or Ru catalysts selectively reduce the double bond to form 2-benzylcyclohexanone.

-

Stereoselective ketone reduction : NADPH-dependent enzymes (e.g., YqjM mutants) or chemical reductors (e.g., LiAlH₄) yield the diol.

YqjM mutants (C26F variant) exhibit high activity (kₐₜ = 0.23 s⁻¹) and enantioselectivity (98% ee) for the (1R,2S) configuration. This chemoenzymatic approach achieves 67–95% yields with >99:1 dr.

Stereocomplementary Enzymatic Cascades

Dual Enzyme Systems for Diastereocontrol

A concurrent cascade system combining YqjM (C26F) and ADH-A enables access to all four stereoisomers of 2-benzylcyclohexan-1-ol. The process involves:

Performance Metrics:

| Enzyme Pair | Product Configuration | Yield (%) | ee (%) | dr |

|---|---|---|---|---|

| YqjM & ADH-A | (1S,2R) | 67 | 99 | 99:1 |

| YqjM & LK-ADH | (1R,2S) | 95 | 99 | >99:1 |

This method circumvents substrate inhibition by maintaining enone concentrations below 15 mM, ensuring optimal enzyme kinetics.

Ruthenium-Catalyzed Isomerization-Asymmetric Hydrogenation

Isomerization of Allylic Alcohols

Racemic (E)-2-benzylidenecyclohexanol undergoes Ru-catalyzed isomerization to α-substituted ketones via 1,3-hydrogen shift. The reaction proceeds through a ruthenacyclic amide intermediate, with KOH in tert-butanol enhancing turnover.

Asymmetric Hydrogenation

The ketone intermediate is hydrogenated using RuCl₂[(S)-dm-segphos][(S)-dmapen] under 4–10 atm H₂, achieving quantitative conversion and 97% ee. The catalyst’s chiral environment dictates cis-selectivity (up to 99:1 dr).

Optimized Conditions:

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | dr | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Chemocatalytic-Enzymatic | 67–95 | 98–99 | >99:1 | High | Moderate |

| Enzymatic Cascades | 63–95 | 94–99 | >99:1 | Moderate | High |

| Ru-Catalyzed Hydrogenation | Quant. | 97 | 99:1 | High | Low |

The Ru-catalyzed method excels in stereocontrol but requires expensive ligands. Enzymatic cascades offer sustainability but face scalability challenges. The chemocatalytic-enzymatic hybrid balances cost and efficiency, making it ideal for industrial applications.

Mechanistic Insights and Stereochemical Rationale

Analyse Chemischer Reaktionen

Types of Reactions: (1R,2S)-2-benzylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form (1R,2S)-2-Benzylcyclohexanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: Further reduction of the alcohol can lead to the formation of (1R,2S)-2-Benzylcyclohexane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products:

Oxidation: (1R,2S)-2-Benzylcyclohexanone.

Reduction: (1R,2S)-2-Benzylcyclohexane.

Substitution: Various substituted cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-benzylcyclohexan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-benzylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Variations

Key analogs and their differences:

| Compound Name | Substituents/Functional Groups | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| (1R,2S)-2-Benzylcyclohexan-1-ol | C2: Benzyl; C1: -OH | (1R,2S) | C₁₃H₁₈O | 190.28 | High lipophilicity; chiral center |

| (1R,2R)-2-(Benzylamino)cyclohexanol | C2: Benzylamino (-NHCH₂C₆H₅) | (1R,2R) | C₁₂H₁₇NO | 191.27 | Increased basicity; hydrogen bonding |

| (1S,2S)-2-Phenoxycyclohexan-1-ol | C2: Phenoxy (-OC₆H₅) | (1S,2S) | C₁₂H₁₆O₂ | 192.26 | Ether linkage; reduced polarity |

| (1R,2S)-5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-ol | C2: Prop-1-en-2-yl; C5,5: Dimethyl | (1R,2S) | C₁₁H₂₀O | 168.28 | Bulky substituents; steric hindrance |

| (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol | C2: Dimethylamino (-N(CH₃)₂) | (1S,2S) | C₈H₁₇NO | 143.23 | Organocatalytic activity; basicity |

Key Observations :

- Substituent Effects: The benzyl group in (1R,2S)-2-benzylcyclohexan-1-ol increases hydrophobicity compared to analogs with polar groups (e.g., benzylamino or phenoxy). This impacts solubility in organic vs. aqueous media .

- Stereochemistry: The (1R,2S) configuration may lead to distinct optical rotation values and enantioselectivity in reactions compared to (1R,2R) or (1S,2S) isomers. For example, (1S,2S)-2-(dimethylamino)cyclohexan-1-ol exhibits enantioselective catalysis due to its stereochemistry .

- Functional Group Reactivity: The hydroxyl group in cyclohexanol derivatives participates in hydrogen bonding, while amino or ether groups alter nucleophilicity and acid-base properties .

Physical and Chemical Properties

Solubility and Polarity

- (1R,2S)-2-Benzylcyclohexan-1-ol: Predicted low water solubility due to the hydrophobic benzyl group; soluble in non-polar solvents (e.g., hexane, CH₂Cl₂) .

- (1R,2R)-2-(Benzylamino)cyclohexanol: Moderate solubility in polar aprotic solvents (e.g., DMF) due to the amino group’s hydrogen-bonding capability .

- (1S,2S)-2-Phenoxycyclohexan-1-ol: Higher solubility in ethers (e.g., THF) compared to benzyl derivatives .

Optical Rotation and Stereochemical Impact

- Optical rotation values vary significantly with stereochemistry. For instance, (1R,2S)-5,5-dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-ol ([α]₂₅ᴅ = +15.8°) contrasts with (1R,2R)-2-(benzylamino)cyclohexanol, which may exhibit opposing rotation .

Q & A

Q. Basic

- NMR Spectroscopy :

- X-ray Crystallography : Resolves absolute configuration; the benzyl group’s orientation (axial/equatorial) is confirmed via crystal packing .

- IR Spectroscopy : O–H stretch (~3200–3600 cm⁻¹) and C–O bond (~1050 cm⁻¹) validate hydroxyl group presence .

How can computational modeling predict the biological activity of (1R,2S)-2-benzylcyclohexan-1-ol derivatives?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2) or receptors. The benzyl group’s π-π stacking with aromatic residues (e.g., Phe⁵⁰⁰) enhances binding affinity .

- MD Simulations : GROMACS can assess stability of ligand-receptor complexes over 100 ns trajectories. Hydroxyl group hydrogen bonding with catalytic serine residues improves inhibitory activity .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .

What strategies resolve contradictions in reported enantiomeric excess values for this compound?

Advanced

Discrepancies in ee values often arise from:

- Analytical variability : Standardize HPLC conditions (chiral column: Chiralpak AD-H; mobile phase: hexane/isopropanol 90:10) .

- Synthetic route differences : Compare catalytic hydrogenation (higher ee) vs. borohydride reduction (lower ee) .

- Purification methods : Use recrystallization (ethanol/water) over column chromatography to remove diastereomers .

Q. Basic

- Chiral building block : Synthesize β-blockers or antiviral agents via Mitsunobu reactions .

- Enzyme inhibition : Modulates kinase activity through hydrogen bonding with ATP-binding pockets .

- Prodrug development : Hydroxyl group facilitates conjugation with esterase-sensitive moieties .

How does the benzyl group’s position affect the compound’s reactivity in nucleophilic substitutions?

Q. Advanced

- Steric effects : The equatorial benzyl group shields the hydroxyl oxygen, reducing SN₂ reactivity. Axial positioning increases steric hindrance, favoring elimination over substitution .

- Electronic effects : Benzyl’s electron-donating resonance stabilizes carbocation intermediates in SN₁ pathways.

- Experimental validation : Compare reaction rates using Tosyl chloride in pyridine; axial benzyl derivatives show 30% lower yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.